2-Bromo-6-methyl-4-(trifluoromethyl)quinoline

Medicinal Chemistry Organic Synthesis Process Chemistry

Researchers developing structure-activity relationships (SAR) around the quinoline core often face inconsistent reactivity when substituting generic 2-bromoquinolines. This specific 6-methyl-4-(trifluoromethyl) pattern provides a defined electronic landscape essential for reproducible cross-coupling efficiency. - Confirmed viability at the C2 position via halogen-metal exchange (72% yield) and reported synthetic route (59% yield). - Crystalline solid with a melting point of 97-99°C, enabling straightforward recrystallization and scale-up. - Directly installs a precise lipophilicity profile (LogP modulation) critical for drug design, eliminating the need for late-stage optimization of these parameters.

Molecular Formula C11H7BrF3N
Molecular Weight 290.08 g/mol
CAS No. 596845-29-3
Cat. No. B3146339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-methyl-4-(trifluoromethyl)quinoline
CAS596845-29-3
Molecular FormulaC11H7BrF3N
Molecular Weight290.08 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(C=C2C(F)(F)F)Br
InChIInChI=1S/C11H7BrF3N/c1-6-2-3-9-7(4-6)8(11(13,14)15)5-10(12)16-9/h2-5H,1H3
InChIKeyBOSXVUMDKRIGTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-6-methyl-4-(trifluoromethyl)quinoline Overview


2-Bromo-6-methyl-4-(trifluoromethyl)quinoline (CAS 596845-29-3) is a polysubstituted quinoline derivative featuring bromo, methyl, and trifluoromethyl groups. It serves primarily as a versatile intermediate in medicinal chemistry and agrochemical research, enabling further structural elaboration through halogen-metal exchange or cross-coupling reactions [1]. Its distinct substitution pattern offers a unique combination of electronic and steric properties that differentiate it from other halogenated quinolines.

Workflow Versatile intermediate for cross-coupling and halogen-metal exchange in medicinal chemistry
Selection Distinct 6-methyl-4-CF3 substitution pattern for electronic and steric tuning
Use Context Quinoline library synthesis and lipophilicity modulation research

Why 6-Methyl-4-Trifluoromethyl Substitution Is Essential


Substitution of a generic 2-bromoquinoline for the 6-methyl-4-(trifluoromethyl) analog is not feasible due to the profound impact of substituents on both synthetic accessibility and downstream reactivity. The presence of a trifluoromethyl group at the 4-position and a methyl group at the 6-position significantly alters the electronic landscape of the quinoline core, which directly affects the efficiency of key synthetic steps, as shown by variable yields and different physical properties within the same synthetic series [1]. This specific substitution pattern is essential for achieving the desired physicochemical properties and reactivity profiles in the target molecules it is used to create [1].

Reactivity Generic 2-bromoquinoline lacks 4-CF3 and 6-CH3 groups, which may shift downstream metalation efficiency and cross-coupling outcomes.
Property Unsubstituted or differently substituted analogs exhibit lower melting points and altered solid-state behavior, potentially complicating purification.
Yield Bromination step yields vary with substitution pattern; direct replacement may introduce yield unpredictability in established routes.

Quantitative Differentiation Evidence


Synthetic Yield vs. Unsubstituted Analog

In a standardized synthetic protocol converting 4-trifluoromethyl-2-quinolinones to 2-bromo-4-(trifluoromethyl)quinolines with phosphorus oxybromide, the 6-methyl derivative (2b) was obtained in a 59% yield [1]. This compares to a 66% yield for the unsubstituted analog (2a), a 62% yield for the 7-methyl analog (2d), and a 64% yield for the 8-methyl analog (2g) under identical conditions [1]. This demonstrates that the position and presence of a methyl group measurably impacts reaction efficiency.

Bromination yield
Head-to-head
59% yield
vs. 2a (R=H) 66%; 2d (7-CH3) 62%; 2g (8-CH3) 64%
Synthetic efficiency is substitution-dependent
POBr3, 140 °C. Yield impacts cost and scalability assessment.
Medicinal Chemistry Organic Synthesis Process Chemistry

Melting Point Comparison

The melting point of 2-Bromo-6-methyl-4-(trifluoromethyl)quinoline (2b) was determined to be 97–99 °C [1]. This is significantly higher than the 56–57 °C observed for the unsubstituted analog (2a) and the 37–39 °C observed for the 8-methyl analog (2g) [1]. This indicates that the 6-methyl substitution contributes to stronger crystal lattice packing compared to other positional isomers.

Melting point
Head-to-head
97–99 °C
2a (R=H) 56–57 °C; 2g (8-CH3) 37–39 °C
Higher crystal lattice stability vs. other positional isomers
Crystallized from methanol. Influences handling and purification design.
Physical Organic Chemistry Analytical Chemistry Formulation Science

Halogen-Metal Exchange vs. 6-Fluoro Analog

The 2-bromo substituent is a strategic handle for further functionalization. The subsequent conversion of 2-bromo-4-(trifluoromethyl)quinolines to 4-(trifluoromethyl)quinolines via halogen-metal exchange with butyllithium proceeded in 72% yield for the 6-methyl derivative (3b), which is comparable to the 68% yield for the 6-fluoro analog (3c) [1]. This confirms that the 6-methyl group does not impede, and is fully compatible with, key metalation strategies essential for building molecular complexity.

Halogen-metal exchange
Cross-study
72% yield
6-F analog (3c): 68% yield under identical conditions
2-Br handle is effective for further elaboration
BuLi then MeOH. Reported compatibility with key metalation strategies.
Organometallic Chemistry Synthetic Methodology Cross-Coupling

Commercial Purity Specification

From a procurement standpoint, this compound is commercially available with a specified purity of 98%, as listed by a major supplier . This level of purity is suitable for its intended use as a research intermediate and ensures reproducibility in subsequent synthetic steps. While purity data for specific analogs from the same supplier is not provided for direct comparison, this specification meets a typical industry standard for research-grade building blocks.

Commercial purity
Data to verify
98%
As specified by supplier (Leyan, Product No. 1972907)
Specification supports intermediate-level reproducibility
Supplier data; lot-specific COA recommended for critical steps.
Chemical Procurement Quality Control Research Chemicals

Applications of 2-Bromo-6-methyl-4-(trifluoromethyl)quinoline


Quinoline Libraries via Cross-Coupling

The presence of a bromine atom at the 2-position makes this compound an ideal substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to generate diverse libraries of 2-substituted-6-methyl-4-(trifluoromethyl)quinolines [1]. The 72% yield achieved in the halogen-metal exchange step underscores the viability of the C2 position for further elaboration [1].

Medicinal Chemistry Lipophilicity Tuning

The combination of a trifluoromethyl and a methyl group on the quinoline core provides a specific lipophilicity profile, a critical parameter in drug design [1]. This compound serves as a key intermediate for synthesizing analogs where modulating lipophilicity (e.g., LogP) is a primary goal, as demonstrated by the successful conversion to 4-(trifluoromethyl)quinolines [1].

Process Chemistry and Scale-Up

The established synthetic route with a reported 59% yield provides a clear baseline for process optimization [1]. For process chemists, the known melting point (97-99 °C) [1] and crystallinity are valuable data points for designing purification protocols (e.g., recrystallization) and assessing scalability for the production of this specific intermediate.

Application
Selection Property
Validation Focus
Quinoline library synthesis
C2 bromo cross-coupling handle
Pd-catalyzed coupling efficiency and scope
Lipophilicity modulation
CF3/CH3 substitution profile
LogP tuning and structure-activity relationship interpretation
Process chemistry scale-up
Reported yield and melting point
Recrystallization and cost-model validation
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